molecular formula C19H22N2O3S B4022460 3,4-DIMETHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE

3,4-DIMETHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE

Cat. No.: B4022460
M. Wt: 358.5 g/mol
InChI Key: UCALOHKCXBIHGZ-UHFFFAOYSA-N
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Description

3,4-DIMETHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE is a complex organic compound featuring a benzamide core substituted with a pyrrolidine sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The key steps include:

    Formation of the Benzamide Core: This involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.

    Introduction of the Pyrrolidine Sulfonyl Group: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where the sulfonyl chloride derivative of pyrrolidine reacts with the benzamide core under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-DIMETHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-DIMETHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine sulfonyl group is known to enhance binding affinity and specificity, potentially leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-4-(3-pyrrolidinyl)benzamide: Similar structure but lacks the sulfonyl group.

    2-(1-(2,3-dimethyl-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid: Contains a pyrrolidine ring but with different substituents.

Uniqueness

3,4-DIMETHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE is unique due to the presence of both the dimethylbenzamide core and the pyrrolidine sulfonyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug discovery and other scientific applications.

Properties

IUPAC Name

3,4-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-14-5-6-16(13-15(14)2)19(22)20-17-7-9-18(10-8-17)25(23,24)21-11-3-4-12-21/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCALOHKCXBIHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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